1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine
Description
Overview of Pyrrolidine (B122466) Scaffolds in Contemporary Chemical Research
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly significant and versatile scaffold in modern chemical research, particularly in the realm of drug discovery. vulcanchem.comgoogle.comchemicalbook.com It is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). google.com The prevalence of this scaffold is attributed to several advantageous features.
Firstly, the non-planar, puckered nature of the pyrrolidine ring provides access to three-dimensional (3D) chemical space. vulcanchem.com This "pseudorotation" allows for the creation of molecules with well-defined spatial arrangements of substituents, which is crucial for specific interactions with biological targets like proteins and enzymes. vulcanchem.com Secondly, the presence of up to four stereogenic carbon atoms in a substituted pyrrolidine ring allows for significant stereochemical diversity, enabling the fine-tuning of a molecule's biological activity and properties. google.com
Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for substitution, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. google.com Pyrrolidine derivatives are not only integral to numerous natural alkaloids and bioactive compounds but are also widely employed as intermediates, organocatalysts, and chiral controllers in asymmetric synthesis. chemicalbook.comresearchgate.net Their broad spectrum of biological activities includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the pyrrolidine framework a privileged structure in the design of new therapeutic agents. google.comchemicalbook.com
Significance of Halogenated Benzyl (B1604629) Moieties in Organic Chemistry and Chemical Biology
Halogenated benzyl moieties, such as the 4-bromo-2,6-difluorobenzyl group, are of considerable importance in organic chemistry and chemical biology. Benzyl halides are widely used as reagents in a variety of organic reactions, particularly as building blocks in synthetic chemistry. researchgate.net The carbon-halogen bond in a benzyl halide is a functional group that can undergo numerous transformations, most notably nucleophilic substitution and cross-coupling reactions. researchgate.netscbt.com
The introduction of halogen atoms onto the benzyl group significantly modulates the molecule's electronic properties, reactivity, and biological activity. Halogens are electron-withdrawing and can enhance the pharmacological potency and selectivity of drug molecules. sigmaaldrich.com This is partly due to their ability to form halogen bonds, which are specific non-covalent interactions that can influence a drug's binding affinity to its biological target. sigmaaldrich.com
In synthetic chemistry, halogenated building blocks are indispensable for forming fundamental carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through powerful reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.com The specific placement of different halogens, such as bromine and fluorine in the title compound, offers distinct reactivity profiles. The bromo-substituent, for instance, is an excellent handle for Pd-catalyzed coupling reactions, allowing for the construction of more complex molecular architectures. chemicalbook.com The fluorine atoms, in addition to modifying electronic properties, can enhance metabolic stability and bioavailability of a molecule. chemicalbook.com This strategic use of halogenation makes these moieties versatile tools for creating novel compounds with tailored properties for materials science and pharmaceutical development. sigmaaldrich.com
Historical and Current Perspectives on N-Benzylpyrrolidine Derivatives in Synthetic Methodologies
N-Benzylpyrrolidine derivatives have long been recognized as important structural motifs in organic chemistry. The benzyl group is frequently used as a protecting group for the pyrrolidine nitrogen due to its relative stability and the various methods available for its removal. ua.es Historically, the synthesis of these derivatives often involved the direct N-alkylation of pyrrolidine with a benzyl halide, a straightforward and widely used method.
In recent decades, synthetic methodologies have evolved to become more sophisticated, allowing for the creation of highly functionalized and stereochemically complex N-benzylpyrrolidine derivatives. Multicomponent reactions, for example, have emerged as a powerful tool for efficiently constructing these molecules. One such method involves the reaction of L-proline with benzyl chloride to produce an N-benzyl pyrrolidine intermediate, which can then be further elaborated. nih.gov This highlights the use of readily available chiral precursors like proline to install stereochemistry.
Current research continues to expand the synthetic toolkit. The synthesis of N-benzylpyrrolidin-2-one derivatives, which are structurally related to the racetam class of nootropic agents, is an active area of investigation. google.com These syntheses often involve the chemical modification of a basic N-benzylpyrrolidin-2-one structure to explore structure-activity relationships. google.com Furthermore, N-benzylpyrrolidine derivatives are key intermediates in the synthesis of various pharmacologically active compounds, including alkaloid analogues with potential antioxidant activity. chemicalbook.com The development of novel synthetic strategies, including catalytic and asymmetric methods, remains a key focus, enabling the design and creation of new generations of molecules built upon the N-benzylpyrrolidine framework for diverse chemical and biological applications. researchgate.net
Properties
IUPAC Name |
1-[(4-bromo-2,6-difluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-8-5-10(13)9(11(14)6-8)7-15-3-1-2-4-15/h5-6H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSVBWUCMXVKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Bromo 2,6 Difluorobenzyl Pyrrolidine and Analogous Structures
Strategies for Pyrrolidine (B122466) Ring Formation
The construction of the pyrrolidine ring is a cornerstone of modern organic synthesis, with numerous methods available to access this important scaffold.
Cycloaddition Reactions in Pyrrolidine Synthesis
Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of five-membered rings like pyrrolidine. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a highly effective method for the synthesis of substituted pyrrolidines. rsc.org Azomethine ylides, which are 1,3-dipoles of the allyl anion type, can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. nih.gov The reaction often proceeds with high stereoselectivity, allowing for the control of multiple stereocenters in a single step. ua.es
The versatility of this method is demonstrated by the wide range of compatible dipolarophiles, including alkenes and alkynes, which allows for the introduction of diverse functionalities into the pyrrolidine ring. nih.gov Catalytic asymmetric versions of this reaction have been extensively developed, employing chiral ligands and metal catalysts to achieve high enantioselectivity. nih.gov For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes have been shown to produce chiral fluoropyrrolidines in high yields and enantioselectivities. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|
| Glycine methyl ester / Benzaldehyde | N-Phenylmaleimide | AgOAc, Et3N, CH2Cl2, rt | Substituted pyrrolidine | 95 | >95:5 | - | ua.es |
| Methyl N-benzylideneglycinate | Dimethyl fumarate | LiBr, DBU, THF, rt | Polysubstituted pyrrolidine | 89 | 95:5 | - | ua.es |
| Sarcosine / Paraformaldehyde | Methyl acrylate | Toluene (B28343), reflux | N-Methyl-pyrrolidine-3-carboxylate | 75 | - | - | acs.org |
| N-(4-methoxybenzyl)glycine ethyl ester | 2-(5H-furan-2-ylidene)malononitrile | [Cu(CH3CN)4]PF6 / (S)-TF-BIPHAMPhos | Spiro-pyrrolidine-furan | 96 | >20:1 | 97 | nih.gov |
Both intermolecular and intramolecular [3+2] cycloadditions of azomethine ylides are widely employed in the synthesis of pyrrolidine-containing scaffolds. acs.org Intermolecular reactions between two separate components offer a direct route to a wide array of substituted pyrrolidines. mdpi.com
Intramolecular cycloadditions, where the dipole and dipolarophile are part of the same molecule, are particularly powerful for the construction of fused and bridged bicyclic systems containing a pyrrolidine ring. acs.org This approach often exhibits high levels of stereocontrol due to the constrained transition state. The tether connecting the reactive partners can be attached to either the carbon or nitrogen atom of the azomethine ylide, leading to different bicyclic architectures. acs.org For example, the intramolecular cycloaddition of an azomethine ylide generated from an aldehyde tethered to a secondary amino ester can lead to the formation of pyrrolizidine (B1209537) or indolizidine skeletons. acs.org
Aminocyclization Approaches
Aminocyclization reactions provide a direct method for the formation of the pyrrolidine ring through the intramolecular cyclization of an amino group onto an activated carbon center. A variety of substrates and reaction conditions can be employed to effect this transformation.
One common strategy involves the cyclization of haloamines, where a primary or secondary amine displaces a halide at the δ-position to form the five-membered ring. Another approach is the hydroamination of unsaturated amines, where an amine adds across a carbon-carbon double or triple bond. This can be promoted by various catalysts, including transition metals and strong bases. organic-chemistry.org
A facile method for the synthesis of pyrrolidine derivatives involves the bromination of an isolated double bond in an unsaturated amine, followed by an intramolecular aminocyclization, which proceeds with high stereoselectivity. nih.govrsc.org More recently, a bromonium ion-induced aziridine (B145994) ring expansion cascade has been developed to afford functionalized pyrrolidines. rsc.org Additionally, silver(I)-catalyzed cyclization of allenic amino acids has been shown to produce highly functionalized Δ³-pyrrolines. organic-chemistry.org
Table 2: Examples of Aminocyclization for Pyrrolidine Synthesis
| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| (S)-4-Amino-1-pentene | 1. Br2, CH2Cl2; 2. NaH, THF | (R)-2-Methylpyrrolidine | 85 | nih.gov |
| N-Tosyl-4,5-hexadienylamine | AgOTf (10 mol%) | 2-Methyl-1-tosyl-3,4-dihydro-2H-pyrrole | 82 | organic-chemistry.org |
| Cinnamylaziridine | NBS, NsNH2 | Functionalized pyrrolidine | 78 | rsc.org |
| 4-Penten-1-amine | Cp*Ir complex | 2-Methylpyrrolidine | 92 | organic-chemistry.org |
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of cyclic compounds, including pyrrolidines. This reaction typically involves the use of ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, to promote the formation of a cyclic alkene from a diene precursor. researchgate.net The synthesis of pyrroline (B1223166) derivatives can be achieved through the RCM of diallylamines. organic-chemistry.org
A significant advantage of RCM is its high functional group tolerance, allowing for its application in complex molecule synthesis. The reaction can be used to form pyrrolidine rings of varying substitution patterns. For instance, ring-closing enyne metathesis (RCEM) of enynes containing a basic nitrogen atom can produce pyrrolidine derivatives in good yields without the need for ethylene (B1197577) gas. acs.org
Table 3: Examples of Ring-Closing Metathesis for Pyrrolidine Synthesis
| Substrate | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-Diallyl-p-toluenesulfonamide | Grubbs' Catalyst (1st Gen) | 1-Tosyl-2,5-dihydro-1H-pyrrole | 95 | researchgate.net |
| Diethyl diallylmalonate | Grubbs' Catalyst (2nd Gen) | Diethyl 2,5-dihydro-1H-pyrrole-3,3(4H)-dicarboxylate | 98 | researchgate.net |
| N-Allyl-N-(2-propynyl)tosylamide | Grubbs' Catalyst (1st Gen) | 1-Tosyl-3-methylene-2,3-dihydro-1H-pyrrole | 85 | acs.org |
| N-Benzyl-N-allyl-2-aminostyrene | Hoveyda-Grubbs Catalyst (2nd Gen) | 1-Benzyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinoline | 82 | researchgate.net |
Multicomponent Reactions for Pyrrolidine Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs are characterized by their high atom economy, step economy, and the ability to rapidly generate molecular diversity. researchgate.net
Several MCRs have been developed for the synthesis of pyrrolidine scaffolds. A common approach involves the in-situ generation of an azomethine ylide from an aldehyde and an amino acid, which then undergoes a [3+2] cycloaddition with a dipolarophile. tandfonline.com For example, the three-component reaction of an aldehyde, an α-amino acid, and a maleimide (B117702) can afford highly substituted spiro-pyrrolidine derivatives. tandfonline.com
Another strategy involves the asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation to yield highly substituted pyrrolidine derivatives with excellent diastereoselectivity. nih.gov These reactions can construct up to three new stereogenic centers in a single step. nih.gov
Table 4: Examples of Multicomponent Reactions for Pyrrolidine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Sarcosine | N-Phenylmaleimide | Toluene, reflux | Spiro[pyrrolidine-3,3'-pyrrolidine] derivative | 88 | tandfonline.com |
| (S)-5-Phenyl-2,3-dihydrofuran | Ethyl N-tosylbenzaldimine | Allyltrimethylsilane | TiCl4, CH2Cl2, -78 °C to 23 °C | Substituted pyrrolidine | 75 | nih.gov |
| Isatin | Phenylalanine | Chalcone | Methanol, reflux | Spirooxindole-pyrrolidine derivative | 85 | tandfonline.com |
| Allylamine | N-Methylmaleimide | Cinnamaldehyde | Toluene, 120 °C | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivative | 88 | tandfonline.com |
Introduction of the 4-Bromo-2,6-difluorobenzyl Moiety
Nucleophilic substitution is a foundational class of reactions in organic chemistry where a nucleophile, in this case, pyrrolidine, displaces a leaving group on an electrophilic carbon atom. libretexts.org For the synthesis of the target compound, this typically involves the reaction of pyrrolidine with a 4-bromo-2,6-difluorobenzyl halide, most commonly the bromide or chloride.
The reaction proceeds via an SN2 mechanism, where the nitrogen atom of pyrrolidine attacks the benzylic carbon, and the halide ion is expelled in a single, concerted step. The rate of this reaction is influenced by the nature of the leaving group (Br > Cl) and the solvent. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed to solvate the cation while leaving the nucleophile relatively free to react. A non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), is typically added to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
Recent methodologies have focused on the development of efficient fluorine substitution on alkyl bromides using amine/HF reagents like Et₃N·3HF. nih.gov While this is a halogen exchange, the principles of nucleophilic attack on an alkyl halide are fundamental. The stability of the carbocation intermediate is a key factor in these reactions. nih.gov The reaction of a primary or secondary alkyl halide generally proceeds with an inversion of configuration if a chiral center is present. libretexts.org
Table 1: Representative Conditions for Nucleophilic Substitution
| Electrophile | Nucleophile | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| 4-Bromo-2,6-difluorobenzyl bromide | Pyrrolidine | K₂CO₃ | Acetonitrile | Room temperature to 60°C |
Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for constructing C-N bonds, offering milder conditions and broader substrate scope compared to traditional methods. rsc.orgresearchgate.net The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction that couples an amine with an aryl or vinyl halide/triflate. This methodology can be adapted for benzyl (B1604629) halides. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the benzyl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. berkeley.edu The choice of ligand (e.g., Xantphos, SPhos) is critical for the success of the reaction, influencing both yield and reaction rate. beilstein-journals.org
Similarly, copper-catalyzed Ullmann-type couplings can be employed. While traditionally requiring harsh conditions, modern methods utilize ligands like diamines or amino acids to facilitate the reaction at lower temperatures. researchgate.net More recently, photoinduced copper-catalyzed cross-couplings have emerged as an innovative method for forming C(sp³)–N bonds from alkyl halides. nih.gov These reactions proceed through the generation of alkyl radicals, overcoming the challenges associated with the oxidative addition of alkyl halides to copper. nih.gov
Table 2: Comparison of C-N Cross-Coupling Methodologies
| Method | Catalyst System | Typical Substrates | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(0) precursor (e.g., Pd₂(dba)₃) + Phosphine (B1218219) Ligand (e.g., Xantphos) | Aryl/Benzyl Halides + Amines | High functional group tolerance; mild conditions; requires careful ligand selection. berkeley.edubeilstein-journals.org |
| Ullmann Condensation | Cu(I) or Cu(II) salt + Ligand (e.g., L-proline) | Aryl Halides + Amines | Cost-effective metal catalyst; modern variants have improved scope and conditions. researchgate.net |
| Photoredox Copper Catalysis | Cu(I) or Cu(II) salt + Photosensitizer | Alkyl Halides + Amines | Utilizes visible light; proceeds via radical mechanism; suitable for C(sp³)–N bond formation. nih.gov |
The synthesis of the 4-bromo-2,6-difluorobenzyl moiety begins with a suitably substituted benzene (B151609) ring. The precursor, 1-bromo-3,5-difluorobenzene, is a key starting material. One established route to this compound is through a Sandmeyer-type reaction, starting from 3,5-difluoroaniline, which is diazotized and subsequently treated with cuprous bromide (CuBr) in the presence of hydrobromic acid (HBr). google.com
Alternatively, the substituents can be introduced onto the aromatic ring through electrophilic aromatic substitution (EAS) reactions.
Bromination: Aromatic rings react with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.orglibretexts.org The catalyst polarizes the Br-Br bond, creating a potent electrophile ("Br⁺") that is attacked by the nucleophilic benzene ring. libretexts.orgmasterorganicchemistry.com The resulting carbocation intermediate, known as an arenium ion, then loses a proton to restore aromaticity. libretexts.org
Fluorination: Direct fluorination of aromatic rings with elemental fluorine (F₂) is difficult to control due to its extreme reactivity. jove.comjove.com Modern electrophilic fluorination relies on reagents with N-F bonds, which act as electrophilic fluorine donors ("F⁺"). wikipedia.org Reagents like Selectfluor (F-TEDA-BF₄) are widely used due to their stability, safety, and effectiveness. jove.comjove.com The mechanism is believed to be an SN2-type attack of the nucleophilic carbon on the fluorine atom. wikipedia.org The reactivity of fluorobenzene (B45895) in electrophilic substitution is roughly comparable to that of benzene itself. researchgate.net
The synthesis of 4-bromo-2,6-difluorotoluene, a direct precursor to the benzyl halide, would involve the controlled halogenation of toluene or a related derivative, guided by the directing effects of the existing substituents.
Stereoselective Synthesis Approaches
While the parent compound 1-(4-bromo-2,6-difluorobenzyl)pyrrolidine is achiral, many of its analogues possess stereocenters on the pyrrolidine ring. The synthesis of these chiral derivatives in an enantiomerically pure form is of significant interest and relies on advanced asymmetric methodologies.
Asymmetric catalysis offers a direct route to enantioenriched pyrrolidines by constructing the heterocyclic ring in a stereocontrolled manner. researchgate.net
Organocatalysis: This field has rapidly evolved, using small, chiral organic molecules to catalyze asymmetric transformations. nih.gov Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are highly effective catalysts for reactions proceeding through enamine or iminium ion intermediates. mdpi.comnih.gov These catalysts can be used in asymmetric Michael additions, aldol (B89426) reactions, and [3+2] cycloadditions to construct highly substituted, chiral pyrrolidine rings with excellent enantioselectivity. rsc.orgacs.org The bulky substituents on the catalyst create a defined chiral environment that directs the approach of the reactants. nih.gov
Chiral Phosphoric Acid (CPA) Catalysis: CPAs are powerful Brønsted acid catalysts derived from BINOL or similar axially chiral scaffolds. nih.gov They operate by activating electrophiles through hydrogen bonding or by forming a chiral ion pair with a cationic intermediate. irb.hrrsc.org This strategy has been successfully applied to the enantioselective synthesis of pyrrolidines and other N-heterocycles. nih.gov For example, CPAs can catalyze aza-Friedel-Crafts reactions or intramolecular aza-Michael cyclizations to produce functionalized pyrrolidines with high enantiomeric excess (ee). irb.hrwhiterose.ac.ukrsc.org The stereochemical outcome is controlled by the well-defined chiral pocket created by the catalyst. irb.hr
Table 3: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis
| Reaction Type | Catalyst Type | Catalyst Example | Achieved Selectivity | Ref. |
|---|---|---|---|---|
| Michael Addition | Organocatalyst | Diarylprolinol Silyl Ether | up to 99% yield, 96% ee | acs.org |
| Aldol Reaction | Organocatalyst | Prolinamide | up to 99% yield, 80% ee | mdpi.com |
| Aza-Friedel-Crafts | Chiral Phosphoric Acid | BINOL-derived CPA | up to 99% yield, 99% ee | rsc.org |
Kinetic resolution is a complementary strategy used to separate a racemic mixture of a chiral compound. rsc.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. When the reaction is stopped at approximately 50% conversion, the unreacted starting material is enriched in the slower-reacting enantiomer, while the product is formed predominantly from the faster-reacting enantiomer.
Various methods have been developed for the kinetic resolution of substituted pyrrolidines:
Enzymatic Resolution: Enzymes are highly effective chiral catalysts that can differentiate between enantiomers with high precision.
Catalytic C-H Activation/Borylation: Transition metal complexes with chiral ligands can perform enantioselective C-H functionalization. For instance, an iridium-catalyzed C(sp³)–H borylation has been used for the parallel kinetic resolution (PKR) of racemic 2-substituted pyrrolidines, yielding both cis- and trans-2,5-disubstituted products with high enantioselectivity. acs.org Similarly, dirhodium complexes can catalyze C-H insertion reactions with impressive levels of kinetic resolution. acs.org
Chiral Acid Catalyzed Cyclization: Chiral phosphoric acids can be used in the kinetic resolution of racemic substrates via enantioselective cyclization reactions. whiterose.ac.uk
The effectiveness of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast- and slow-reacting enantiomers (s = k_fast / k_slow). A high s-factor is necessary for practical separation. whiterose.ac.uk
Chiral Pool-Based Syntheses of Pyrrolidine Derivatives
The synthesis of enantiomerically pure pyrrolidine derivatives frequently utilizes the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products. Amino acids, carbohydrates, and other natural compounds serve as versatile starting materials, providing a pre-existing stereocenter that can be elaborated into the desired target molecule. This approach is particularly valuable for the construction of chiral pyrrolidines, which are key structural motifs in many pharmaceuticals and biologically active compounds.
One of the most prominent starting materials from the chiral pool for pyrrolidine synthesis is L-proline and its derivatives, such as 4-hydroxy-L-proline. acs.orgchemimpex.com The inherent chirality and cyclic structure of proline make it an ideal precursor. For instance, (S)-prolinol, which is readily obtained by the reduction of L-proline, is a common starting point for the synthesis of various pyrrolidine-containing drugs. acs.org
A general strategy for the synthesis of N-substituted chiral pyrrolidines, such as this compound, involves the initial preparation of a chiral pyrrolidine core from a chiral pool precursor, followed by N-alkylation with the appropriate benzyl halide.
Synthesis of the Chiral Pyrrolidine Moiety
A common approach to obtaining a chiral pyrrolidine scaffold is through the modification of L-proline. For example, (S)-prolinol can be synthesized by the reduction of L-proline using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). acs.org The resulting chiral alcohol can then be further functionalized.
Alternatively, other chiral starting materials can be employed. For example, 2,3-O-iso-propylidene-D-erythronolactol has been utilized as a precursor for the synthesis of novel chiral pyrrolidines. nih.gov Carbohydrates also represent a rich source of chirality for pyrrolidine synthesis. D-Mannitol, for instance, has been used as a starting material for the stereocontrolled synthesis of 2,5-disubstituted pyrrolidines. nih.gov
Synthesis of the Benzylating Agent: 4-Bromo-2,6-difluorobenzyl Bromide
The synthesis of the required benzylating agent, 4-bromo-2,6-difluorobenzyl bromide, is not directly reported in the provided search results. However, a plausible synthetic route can be constructed based on available information for similar compounds. The synthesis would likely start from a commercially available precursor such as 1-bromo-3,5-difluorobenzene.
A potential pathway involves the following steps:
Formylation: 1-Bromo-3,5-difluorobenzene can be formylated to produce 4-bromo-2,6-difluorobenzaldehyde (B1272164). This can be achieved through ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Reduction: The resulting 4-bromo-2,6-difluorobenzaldehyde is then reduced to the corresponding 4-bromo-2,6-difluorobenzyl alcohol. chemimpex.comsynquestlabs.comcymitquimica.com This reduction can be carried out using standard reducing agents such as sodium borohydride.
Bromination: The final step is the conversion of the benzyl alcohol to the desired 4-bromo-2,6-difluorobenzyl bromide. This can be accomplished using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
N-Alkylation to Form this compound
With both the chiral pyrrolidine and the benzyl bromide in hand, the final step is the N-alkylation reaction. A chiral pyrrolidine, such as one derived from (S)-prolinol (after protection of the hydroxyl group if necessary), can be reacted with 4-bromo-2,6-difluorobenzyl bromide in the presence of a base to yield the target compound, this compound. The choice of base and reaction conditions is crucial to ensure efficient alkylation without racemization of the chiral center. Common bases used for such transformations include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable solvent like acetonitrile or DMF.
The following table summarizes the key reactants and intermediates in the proposed chiral pool-based synthesis of this compound and its analogous structures.
| Compound Name | Structure | Role in Synthesis |
| L-Proline | Chiral pool starting material | |
| (S)-Prolinol | Chiral pyrrolidine precursor | |
| 1-Bromo-3,5-difluorobenzene | ![]() | Precursor for the benzylating agent |
| 4-Bromo-2,6-difluorobenzaldehyde | Intermediate in benzylating agent synthesis | |
| 4-Bromo-2,6-difluorobenzyl alcohol | Precursor to the benzyl bromide | |
| 4-Bromo-2,6-difluorobenzyl bromide | Benzylating agent | |
| This compound | ![]() | Target Molecule |
Chemical Transformations and Reactivity of 1 4 Bromo 2,6 Difluorobenzyl Pyrrolidine
Functional Group Interconversions on the Pyrrolidine (B122466) Ring
The pyrrolidine ring, a saturated N-heterocycle, offers opportunities for various functional group interconversions, although specific examples starting from 1-(4-bromo-2,6-difluorobenzyl)pyrrolidine are not extensively documented in the literature. Based on the known chemistry of N-substituted pyrrolidines, several transformations can be postulated. researchgate.netnih.govorganic-chemistry.org
One common reaction is the oxidation of the α-carbon adjacent to the nitrogen atom to form a lactam, specifically a pyrrolidin-2-one derivative. This transformation is a key step in the synthesis of many biologically active compounds. beilstein-journals.org Another potential reaction is the cleavage of the pyrrolidine ring, although this typically requires harsher conditions or specific activating groups not present in the parent molecule.
Furthermore, the pyrrolidine nitrogen itself can be quaternized by reaction with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. While the benzyl (B1604629) group is generally considered stable, N-debenzylation can be achieved under specific catalytic hydrogenation conditions, which would liberate the secondary amine, pyrrolidine. This deprotection strategy is fundamental in multi-step syntheses where the benzyl group serves as a temporary protecting group. mdpi.com
Reactions Involving the Bromine Substituent on the Aromatic Ring
The bromine atom on the aromatic ring is a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The aryl bromide moiety in this compound makes it an ideal substrate for these transformations.
The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govnih.gov By employing different boronic acids, a vast array of aryl, heteroaryl, or alkyl groups can be introduced at the 4-position of the benzene (B151609) ring. mdpi.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. organic-chemistry.org Using this compound as the substrate, various primary or secondary amines can be coupled to the aromatic ring to produce N-aryl derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. organic-chemistry.orgchemspider.com
The table below illustrates potential products from Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as the starting material.
| Reaction Type | Coupling Partner | Potential Product Structure | Product Name |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | ![]() | 1-((2,6-difluoro-[1,1'-biphenyl]-4-yl)methyl)pyrrolidine |
| Suzuki-Miyaura | Pyridine-3-boronic acid | ![]() | 1-((2,6-difluoro-4-(pyridin-3-yl)benzyl)pyrrolidine) |
| Buchwald-Hartwig | Morpholine | ![]() | 4-(3,5-difluoro-4-((pyrrolidin-1-yl)methyl)phenyl)morpholine |
| Buchwald-Hartwig | Aniline | ![]() | N-(3,5-difluoro-4-((pyrrolidin-1-yl)methyl)phenyl)aniline |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org
In this compound, the benzene ring is substituted with three halogens. The two fluorine atoms are powerful electron-withdrawing groups due to their high electronegativity. These fluorine atoms activate the ring towards nucleophilic attack. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
A key consideration for this substrate is the competition between bromine and fluorine as the leaving group. Generally, in SNAr, the leaving group ability is related to the ability of the substituent to stabilize the negative charge of the intermediate, which often correlates with electronegativity, making fluoride (B91410) a better leaving group than bromide in many cases. youtube.com The positions ortho and para to the strongly activating fluorine atoms are highly susceptible to attack. Therefore, it is plausible that a strong nucleophile (e.g., an alkoxide or an amine) would preferentially displace one of the fluorine atoms rather than the bromine atom. For instance, reaction with pyrrolidine could lead to the substitution of a fluorine atom. researchgate.netresearchgate.net
Transformations of the Benzyl Moiety
The benzyl group in this compound contains a methylene (B1212753) bridge (-CH₂-) between the aromatic ring and the pyrrolidine nitrogen. This benzylic position is susceptible to several chemical transformations.
A primary reaction is the cleavage of the benzyl C-N bond via catalytic hydrogenolysis. This is a standard method for the N-debenzylation of amines and is widely used as a deprotection strategy in organic synthesis. The reaction typically employs a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, yielding pyrrolidine and 4-bromo-2,6-difluorotoluene.
Additionally, the benzylic C-H bonds can be a site for functionalization. While less common for this specific type of substrate, reactions such as benzylic oxidation to form a ketone or direct benzylic C-H arylation could be envisioned under specific catalytic conditions. nih.gov For example, radical bromination using N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the benzylic position, which can then be substituted by various nucleophiles.
Derivatization Strategies for Analog Library Generation
The multiple reactive sites on this compound make it an excellent starting point for the generation of analog libraries for drug discovery and materials science. Derivatization strategies can be systematically applied to explore the structure-activity relationship (SAR) of new chemical entities. nih.gov
The most straightforward and widely used strategy involves leveraging the aryl bromide for palladium-catalyzed cross-coupling reactions. nih.gov As detailed in section 3.2.1, a diverse library of analogs can be rapidly synthesized by varying the coupling partner in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and other cross-coupling reactions.
The table below outlines a systematic approach to generating a focused library of analogs from this compound.
| Modification Site | Reaction Type | Variable Group (R) Source | General Product Structure |
|---|---|---|---|
| Aromatic Ring (C4-Br) | Suzuki-Miyaura Coupling | R-B(OH)₂ | ![]() |
| Aromatic Ring (C4-Br) | Buchwald-Hartwig Amination | R-NH₂ or R₂NH | ![]() |
| Aromatic Ring (C4-Br) | Sonogashira Coupling | R-C≡CH | ![]() |
| Aromatic Ring (C2/C6-F) | Nucleophilic Aromatic Substitution (SNAr) | R-OH, R-NH₂, R-SH | ![]() |
| Benzyl Moiety (C-N Bond) | N-Debenzylation & Re-alkylation | R-X (Alkyl Halide) | ![]() |
Computational and Theoretical Investigations of 1 4 Bromo 2,6 Difluorobenzyl Pyrrolidine and Its Derivatives
Molecular Modeling and Conformational Analysis
Molecular modeling of 1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine reveals a complex conformational landscape primarily dictated by the rotational freedom around the C-N bond connecting the benzyl (B1604629) and pyrrolidine (B122466) moieties. The pyrrolidine ring itself typically adopts non-planar conformations, most commonly an envelope or twisted-envelope conformation, to minimize steric strain. In related structures, such as 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine ring is observed to be in a distorted envelope configuration. nih.gov Similarly, in 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine ring adopts an envelope conformation. researchgate.net
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. For analogous compounds containing bromo-phenyl and pyrrolidine moieties, Hirshfeld analysis has shown that H···H, Br···H, and C···H interactions are the most significant contributors to the crystal packing. nih.gov These interactions play a crucial role in stabilizing the solid-state structure of the molecule.
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure and properties of this compound. These calculations provide valuable information on orbital energies, charge distribution, and molecular electrostatic potential (MEP).
For a molecule with similar functional groups, such as (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6–311G++(d,p) level of theory have been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another important output of DFT calculations, as it helps to identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map of a bromo- and fluoro-substituted aromatic compound, the electronegative fluorine and bromine atoms, along with any oxygen or nitrogen atoms, will be associated with regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, regions around hydrogen atoms are generally characterized by positive potential.
Table 1: Representative Theoretical Data for a Structurally Related Compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is representative and based on DFT calculations of structurally similar bromo-fluoro-aromatic compounds. The exact values for this compound may vary.
In-silico Analysis for Structure-Activity Relationship (SAR) Derivations (focused on molecular interactions and design principles)
Structure-Activity Relationship (SAR) studies for pyrrolidine derivatives reveal key structural features that are important for their biological activity. nih.gov For a compound like this compound, the SAR can be analyzed by considering the contributions of its three main structural components: the pyrrolidine ring, the benzyl linker, and the substituted phenyl ring.
The pyrrolidine ring often serves as a central scaffold. Modifications to the pyrrolidine ring, such as the introduction of substituents, can significantly impact the molecule's binding affinity to a biological target. nih.gov The stereochemistry of these substituents is also a critical factor.
The 4-bromo-2,6-difluorobenzyl moiety plays a crucial role in defining the compound's interaction with its environment. The bromine atom at the para position can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The ortho-difluoro substitution pattern not only influences the conformation of the molecule but also alters the electronic properties of the phenyl ring, potentially enhancing its binding affinity through dipole-dipole or other electrostatic interactions.
In-silico docking studies of pyrrolidine derivatives into the active sites of enzymes or receptors can provide a rational basis for SAR. These studies can reveal how different substituents on the phenyl ring or the pyrrolidine scaffold interact with specific amino acid residues, guiding the design of more potent and selective derivatives.
Predictive Models for Chemical Reactivity and Selectivity
Predictive models for chemical reactivity and selectivity can be developed using the insights gained from quantum chemical calculations and SAR studies. For this compound, the reactivity of the molecule is largely governed by the electronic and steric effects of its substituents.
The MEP map can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-rich regions around the nitrogen atom of the pyrrolidine ring and the fluorine atoms would be susceptible to electrophilic attack, while the electron-deficient regions could be targeted by nucleophiles.
Computational models can also predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, if the pyrrolidine ring were to be further functionalized, theoretical models could predict which position on the ring is most likely to react and what the stereochemical outcome of that reaction would be. These models often rely on calculating the activation energies of different reaction pathways, with the pathway having the lowest activation energy being the most favored.
While specific predictive models for this compound are not extensively documented in the public domain, the general principles of physical organic chemistry, supported by computational data, provide a strong framework for anticipating its chemical behavior.
Applications of 1 4 Bromo 2,6 Difluorobenzyl Pyrrolidine in Advanced Organic Synthesis
Utilization as a Building Block for Complex Molecular Architectures
The structure of 1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine is intrinsically designed to be a versatile building block. ossila.com The presence of multiple, chemically distinct reactive sites on a single, stable core allows for its use in sequential and highly controlled synthetic strategies. ossila.com Its utility stems from the differential reactivity of its functional groups, which can be addressed selectively to build larger, more complex molecular frameworks.
The key to its application as a building block lies in its three main components:
The Bromine Atom: The bromo-substituent on the phenyl ring is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the extension of the molecular structure by attaching a wide variety of other fragments. ossila.com
The Pyrrolidine (B122466) Ring: This saturated heterocycle introduces a non-planar, three-dimensional element into the molecular design. researchgate.net It is not merely a linker but a critical component that imparts specific conformational properties to the final molecule. The nitrogen atom of the pyrrolidine is a nucleophilic and basic center, offering another point for functionalization.
The Difluorinated Phenyl Ring: The fluorine atoms are not typically used for coupling reactions but play a crucial role in modulating the electronic properties of the aromatic ring and influencing the reactivity of the bromine atom.
This multi-functionality makes this compound a valuable starting material for creating libraries of diverse compounds, where each part of the scaffold can be systematically varied to explore chemical space. Such building blocks are fundamental in the synthesis of novel materials and agrochemicals. frontierspecialtychemicals.comamericanelements.com
Table 1: Functional Group Reactivity and Synthetic Utility
| Functional Group | Type of Reaction | Purpose in Complex Synthesis |
|---|---|---|
| Bromo Group | Palladium-Catalyzed Cross-Coupling | Extension of the molecular scaffold; formation of C-C or C-N bonds. ossila.com |
| Pyrrolidine Nitrogen | Nucleophilic Substitution / Amination | Attachment of the scaffold to electrophilic partners; salt formation. |
| Difluoro Phenyl Ring | Aromatic Substitution (under harsh conditions) | Electronic modulation; provides metabolic stability and specific intermolecular interactions. ossila.com |
Role in the Synthesis of Scaffolds with Defined Stereochemistry
The pyrrolidine ring is a cornerstone in stereoselective synthesis due to its saturated, five-membered structure. mdpi.comdntb.gov.ua While this compound itself is achiral, its true value emerges when it is used as a precursor to create chiral molecules with precisely controlled three-dimensional arrangements. The synthesis of pyrrolidine-containing drugs often starts from readily available, optically pure cyclic precursors like proline or 4-hydroxyproline (B1632879) to ensure high stereochemical fidelity in the final product. mdpi.com
The importance of the pyrrolidine scaffold in stereochemistry includes:
Introduction of Chirality: Substitutions on the pyrrolidine ring (at positions 2, 3, or 4) create stereocenters. The hydrogenation of substituted pyrrole (B145914) precursors is a common method to generate functionalized pyrrolidines with multiple new stereocenters in a highly diastereoselective manner. researchgate.net
Conformational Rigidity and 3D Shape: The non-planar nature of the pyrrolidine ring helps to orient substituents in specific spatial vectors. This controlled orientation is critical for molecular recognition, particularly for the binding of a drug molecule to the active site of a protein, where a precise 3D fit is necessary for biological activity.
Directing Group: In more complex syntheses, the pyrrolidine moiety can act as a chiral auxiliary or a directing group, influencing the stereochemical outcome of reactions on other parts of the molecule.
Therefore, incorporating the this compound scaffold is a strategic choice for designing molecules where the spatial relationship between the substituted phenyl ring and other parts of the molecule is critical for its intended function.
Precursor in Medicinal Chemistry Lead Generation and Optimization (focus on chemical design)
In medicinal chemistry, a "lead compound" is a molecule that shows a desired biological activity but often has suboptimal properties such as low potency or poor metabolic stability. The process of lead optimization involves chemically modifying this lead to create a superior drug candidate. This compound represents an ideal precursor for this process, providing a robust framework that can be systematically decorated to enhance drug-like properties.
The design of potent and selective therapeutic agents often involves the strategic introduction of specific chemical groups to interact favorably with a biological target. nih.gov For instance, in the development of inverse agonists for the retinoic-acid-related orphan receptor γt (RORγt), a key target for autoimmune diseases, specific substitutions on a core scaffold were shown to be critical for activity. nih.gov While not using the exact title compound, related studies show that introducing substituted benzyl (B1604629) groups can drastically alter the interaction with the receptor's ligand-binding domain. nih.gov A small structural change can be enough to interfere with the protein's active conformation, converting a molecule from an agonist (activator) to a potent inverse agonist (inhibitor). nih.gov
The chemical design features of this compound that make it valuable in this context are:
The 4-Bromo-2,6-difluorophenyl Moiety: This group serves as a bioisostere for other substituted phenyl rings commonly found in drug candidates. The bromine atom provides a convenient point for diversification during the lead optimization phase, allowing chemists to rapidly synthesize a library of analogues with different substituents at this position to probe structure-activity relationships (SAR).
The Pyrrolidine Ring: This saturated heterocycle is a common feature in many approved drugs and is prized for its ability to improve solubility and pharmacokinetic properties while providing a strong three-dimensional character to the molecule. researchgate.netmdpi.com
Combined Effect: The combination of the rigid, electronically-tuned phenyl ring and the flexible, space-filling pyrrolidine allows for the exploration of a wide conformational space, increasing the chances of finding a low-energy shape that binds tightly and selectively to the target protein.
Contribution to Organofluorine Chemistry Research
The field of organofluorine chemistry has expanded dramatically due to the profound impact of fluorine on the properties of organic molecules, particularly in medicinal chemistry and materials science. americanelements.com this compound is a valuable research tool in this area because it contains two fluorine atoms in a specific ortho- and meta-arrangement relative to the benzyl linker.
The contribution of this compound to organofluorine chemistry research includes:
Studying Fluorine's Electronic Effects: The two fluorine atoms are powerful electron-withdrawing groups. Their presence significantly lowers the electron density of the phenyl ring, which impacts the molecule's pKa, lipophilicity, and dipole moment. Researchers can use this scaffold to study how these modulated electronic properties affect binding affinity and other biological outcomes.
Enhancing Metabolic Stability: C-F bonds are exceptionally strong. Introducing fluorine atoms at positions susceptible to metabolic oxidation (by cytochrome P450 enzymes) is a common strategy in drug design to block metabolism, thereby increasing the drug's half-life in the body. The 2,6-difluoro substitution pattern effectively shields the benzyl group and the ring itself from certain metabolic pathways.
Probing C-F Bond Activation: Modern synthetic methods explore the selective activation of C-F bonds. nih.gov Polyfluorinated compounds like this one can serve as substrates in the development of new catalytic methods for stereoselective C-F functionalization, which remains a challenging but highly desirable transformation. nih.gov
Creating Novel Fluorinated Molecules: As a fluorinated building block, it enables the synthesis of novel, complex molecules whose properties are fine-tuned by the presence of fluorine. ossila.comamericanelements.com
Table 2: Key Contributions of Fluorine in Chemical Design
| Property Influenced by Fluorine | Consequence in Research and Development |
|---|---|
| Metabolic Stability | Increased drug half-life and bioavailability by blocking C-H oxidation. americanelements.com |
| Binding Affinity | Enhanced interaction with protein targets through hydrogen bonds, dipole interactions, and electrostatic effects. |
| Lipophilicity (LogP) | Increased lipophilicity can improve membrane permeability, though this effect is complex and context-dependent. |
| pKa Modification | Alters the acidity/basicity of nearby functional groups, affecting solubility and target interaction. |
| Conformational Control | Fluorine substitution can influence the preferred conformation of a molecule, pre-organizing it for binding. |
Advanced Spectroscopic and Analytical Characterization Methodologies for Research
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine. Through one-dimensional (1D) experiments like ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques, a complete assignment of all atoms and their connectivity can be achieved. researchgate.netethernet.edu.et
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The expected spectrum for this compound would feature distinct signals corresponding to the aromatic, benzylic, and pyrrolidine (B122466) ring protons. The aromatic region would display a characteristic pattern for the 1,2,3,5-tetrasubstituted benzene (B151609) ring. The two aromatic protons are chemically equivalent and would appear as a doublet, coupled to the two fluorine atoms. The benzylic protons (CH₂) would appear as a singlet, and the eight protons of the pyrrolidine ring would likely present as two distinct multiplets due to their different chemical environments relative to the benzyl (B1604629) group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, eleven distinct signals are expected. The carbon atoms directly bonded to fluorine will appear as doublets due to ¹J C-F coupling. The carbon bonded to bromine will be shifted downfield. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net
2D NMR Techniques: To confirm the precise structural assignment, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, confirming the connectivity within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | ~ 7.2 - 7.4 (d) | ~ 115 - 118 (d, JCF) |
| Benzylic CH₂ | ~ 3.6 - 3.8 (s) | ~ 50 - 55 |
| Pyrrolidine CH₂ (α to N) | ~ 2.5 - 2.7 (m) | ~ 53 - 56 |
| Pyrrolidine CH₂ (β to N) | ~ 1.7 - 1.9 (m) | ~ 23 - 26 |
| Quaternary C-Br | - | ~ 118 - 122 |
| Quaternary C-F | - | ~ 160 - 164 (dd, JCF) |
| Quaternary C-CH₂ | - | ~ 114 - 117 (t) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Molecular Ion Peak: The molecular formula of this compound is C₁₁H₁₂BrF₂N, corresponding to a monoisotopic mass of approximately 275.01 g/mol . A crucial feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, two peaks of nearly equal intensity will be observed at m/z values separated by two units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator of a monobrominated compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The calculated exact mass for [C₁₁H₁₂⁷⁹BrF₂N+H]⁺ would be compared to the experimentally determined value to validate the molecular formula.
Fragmentation Analysis: Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The major fragmentation pathway is expected to be the cleavage of the C-N bond between the benzyl and pyrrolidine moieties. This would result in two primary fragments: the pyrrolidine cation and the 4-bromo-2,6-difluorobenzyl radical, which can then form a stable tropylium-like ion.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion (m/z) | Proposed Structure | Notes |
| 275/277 | [C₁₁H₁₂BrF₂N]⁺ | Molecular ion (M⁺), showing characteristic Br isotope pattern. |
| 205/207 | [C₇H₄BrF₂]⁺ | 4-Bromo-2,6-difluorobenzyl cation, resulting from cleavage of the C-N bond. |
| 70 | [C₄H₈N]⁺ | Pyrrolidin-1-yl cation. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography offers the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the molecule's conformation and intermolecular packing in the crystal lattice.
While a specific crystal structure for this compound is not publicly documented, analysis of structurally similar compounds allows for a reliable prediction of its key structural features. vulcanchem.com Studies on related bromo-substituted aromatic and pyrrolidine-containing molecules provide a template for the expected geometry. nih.govresearchgate.net
The analysis would confirm the planarity of the difluorobromophenyl ring and the typical envelope or twisted conformation of the five-membered pyrrolidine ring. A key parameter would be the dihedral angle between the plane of the aromatic ring and the mean plane of the pyrrolidine ring. In analogous structures, this angle is often between 15° and 30°. vulcanchem.com The crystal packing would likely be influenced by intermolecular interactions such as C-H···F and C-H···π hydrogen bonds, which are common for fluorinated aromatic compounds. researchgate.netsemanticscholar.orgbath.ac.uk
Table 3: Typical Crystallographic Parameters Determined by X-ray Diffraction
| Parameter | Description |
| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) describes the symmetry of the unit cell. nih.gov |
| Space Group | The space group (e.g., P2₁/n) defines the set of symmetry operations for the crystal. nih.gov |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit cell of the crystal. |
| Bond Lengths (Å) | The precise distances between bonded atoms. |
| Bond Angles (°) | The angles formed between three connected atoms. |
| Torsional (Dihedral) Angles (°) | The angle between planes defined by sets of four atoms, describing the conformation. |
Advanced Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound and for separating any potential isomers.
Purity Analysis: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the compound. Using a C18 stationary phase and a mobile phase typically consisting of a water/acetonitrile (B52724) or water/methanol gradient, a single sharp peak would indicate a high degree of purity. The area of this peak relative to the total area of all peaks in the chromatogram allows for quantitative purity assessment.
Isomeric Analysis (Chiral HPLC): The molecule this compound is achiral. However, should synthetic routes involve chiral precursors or produce chiral byproducts, or if chiral analogs are developed, chiral HPLC becomes an indispensable tool for the separation and quantification of enantiomers. beilstein-journals.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including those with pyrrolidine scaffolds. nih.gov
Table 4: Representative Conditions for Chiral HPLC Analysis of Pyrrolidine Derivatives
| Parameter | Typical Setting | Reference |
| Column (CSP) | Polysaccharide-based, e.g., Chiralcel OD-H, Lux Amylose-2 | nih.gov |
| Mobile Phase | n-Hexane / Isopropanol (IPA) mixture (e.g., 95:5 or 60:40 v/v) | nih.gov |
| Flow Rate | 0.5 - 1.2 mL/min | nih.gov |
| Detection | UV-Vis Detector (e.g., at 254 nm) | nih.gov |
| Temperature | 25 - 40 °C | nih.gov |
Future Research Directions and Unaddressed Challenges in the Chemistry of 1 4 Bromo 2,6 Difluorobenzyl Pyrrolidine
Development of More Sustainable and Atom-Economical Synthetic Routes
The current synthesis of 1-(4-bromo-2,6-difluorobenzyl)pyrrolidine typically involves a two-step process: the formation of 4-bromo-2,6-difluorobenzaldehyde (B1272164) followed by its reductive amination with pyrrolidine (B122466). vulcanchem.com While effective, this route presents opportunities for improvement in terms of sustainability and atom economy. primescholars.com
Future research should focus on developing greener synthetic alternatives. This could involve the exploration of one-pot synthesis methodologies, which would reduce waste and improve efficiency by minimizing purification steps. nih.govbeilstein-journals.org For instance, a direct catalytic reductive amination of 4-bromo-2,6-difluorobenzaldehyde with pyrrolidine using molecular hydrogen or other green reducing agents would be a significant advancement.
Furthermore, investigating alternative starting materials and synthetic pathways that maximize the incorporation of all atoms into the final product is crucial for improving atom economy. mdpi.comrsc.orgmdpi.comresearchgate.net This could include exploring novel catalytic C-H activation/amination reactions on a suitable precursor, thereby avoiding the pre-functionalization required in the current aldehyde-based route. The principles of green chemistry, such as the use of renewable solvents and catalysts, should guide these investigations. man.ac.uk
| Current Synthetic Step | Potential Improvement | Key Research Focus |
| Formation of 4-bromo-2,6-difluorobenzaldehyde | Direct functionalization of a simpler precursor | C-H activation and functionalization strategies |
| Reductive amination with pyrrolidine | Catalytic one-pot reaction | Development of efficient and selective catalysts |
| Use of stoichiometric reagents | Catalytic and atom-economical approaches | Designing reactions with high atom efficiency primescholars.com |
Exploration of Novel Reactivity Pathways for Diversification
The chemical structure of this compound offers multiple sites for further chemical modification, opening avenues for creating a diverse library of derivatives with potentially new applications.
The bromine atom on the phenyl ring is a prime handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, leading to a vast array of novel compounds.
The fluorine atoms, while generally considered unreactive, can influence the reactivity of the aromatic ring and could potentially be targeted for specific C-F bond activation/functionalization reactions, a growing area of interest in organic chemistry. acs.orgacs.org Additionally, the pyrrolidine ring itself can be a site for further reactions. The nitrogen atom's basicity is a key feature, and its reactivity can be tuned by the electronic effects of the benzyl (B1604629) substituent. nih.gov The adjacent C-H bonds on the pyrrolidine ring could also be targets for directed C-H activation, leading to the introduction of new functional groups.
| Reactive Site | Potential Reaction Type | Possible Outcome |
| Bromine on phenyl ring | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Introduction of diverse substituents |
| Fluorine atoms | C-F bond activation | Synthesis of novel fluorinated derivatives |
| Pyrrolidine N-H | Derivatization, salt formation | Modification of physicochemical properties |
| Pyrrolidine C-H bonds | C-H activation | Introduction of new functional groups |
Integration into Emerging Areas of Chemical Research (e.g., Catalysis, Materials Science)
The unique structural features of this compound suggest its potential utility in rapidly developing fields like organocatalysis and materials science.
The pyrrolidine scaffold is a well-established privileged motif in organocatalysis. beilstein-journals.orgnih.goveurekaselect.comdoaj.org Future research could explore the potential of chiral derivatives of this compound as catalysts for various asymmetric transformations. The steric and electronic properties conferred by the substituted benzyl group could lead to unique selectivity and reactivity profiles.
In materials science, the presence of fluorine atoms can impart desirable properties such as thermal stability, hydrophobicity, and unique electronic characteristics. man.ac.uk This opens the possibility of using this compound as a building block for novel polymers, liquid crystals, or functional organic materials. The bromo-substituent provides a convenient point for polymerization or for grafting onto surfaces to modify material properties.
| Research Area | Potential Application | Key Structural Feature |
| Organocatalysis | Asymmetric catalyst | Chiral pyrrolidine moiety beilstein-journals.orgnih.gov |
| Materials Science | Monomer for novel polymers | Fluorine atoms, bromo-substituent man.ac.uk |
| Medicinal Chemistry | Scaffold for drug discovery | Substituted benzylpyrrolidine core nih.gov |
Computational Predictions for Unexplored Chemical Space and Design Paradigms
Computational chemistry offers a powerful tool to guide and accelerate the exploration of the chemical space around this compound. asianresassoc.orgbanglajol.inforesearchgate.net
Density Functional Theory (DFT) calculations can be employed to predict the compound's geometric and electronic properties, including its reactivity, stability, and spectroscopic characteristics. Such studies can provide insights into the most likely sites for chemical reactions and help in the design of new synthetic targets.
Molecular docking simulations could be used to explore the potential biological activities of derivatives of this compound by predicting their binding affinity to various protein targets. nih.gov This in silico screening can prioritize the synthesis of compounds with a higher probability of desired biological effects.
Furthermore, computational methods can be used to model the properties of hypothetical materials derived from this compound, aiding in the design of new functional materials with tailored characteristics.
| Computational Method | Predicted Property | Impact on Research |
| Density Functional Theory (DFT) | Reactivity, stability, spectroscopic data | Guide synthetic efforts and predict outcomes |
| Molecular Docking | Binding affinity to biological targets | Prioritize synthesis of potentially active compounds nih.gov |
| Molecular Dynamics (MD) | Conformational analysis, material properties | Understand dynamic behavior and design new materials |
Q & A
Q. What are the standard synthetic routes for 1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves nucleophilic substitution between pyrrolidine and a halogenated benzyl precursor. For example, 4-bromo-2,6-difluorobenzyl bromide or alcohol derivatives (e.g., 4-bromo-2,6-difluorobenzyl alcohol, CAS 162744-59-4) are common intermediates . Reaction optimization includes:
- Solvent selection : Polar aprotic solvents like DMF or THF improve reactivity.
- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate pyrrolidine and enhance nucleophilicity.
- Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation.
Purity (>97%) is confirmed via HPLC or GC, with yields influenced by stoichiometric ratios and purification methods (e.g., column chromatography) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validating its identity?
Answer: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and fluorine positions) and pyrrolidine ring integrity. For example, fluorine atoms at positions 2 and 6 on the benzyl group split aromatic proton signals into distinct multiplets .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₁₁H₁₁BrF₂N, exact mass 290.01 g/mol).
- X-ray crystallography : Used in related compounds (e.g., 4-bromo-3,5-dimethylpyrazole derivatives) to resolve torsional angles and molecular packing .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromo-2,6-difluorobenzyl group influence the compound’s reactivity in cross-coupling reactions?
Answer: The bromine atom at the para position serves as a leaving group in Suzuki or Ullmann couplings, while fluorine atoms at ortho positions induce electron-withdrawing effects, activating the aryl ring for electrophilic substitution. Steric hindrance from the difluoro substituents slows reactions requiring planar transition states (e.g., Buchwald-Hartwig amination). Computational studies (DFT) on similar systems show that fluorine’s electronegativity lowers the LUMO energy of the aryl ring, facilitating oxidative addition in Pd-catalyzed reactions .
Q. What strategies resolve enantiomers of this compound, and how is chiral purity assessed?
Answer: Chiral resolution methods include:
- Chiral auxiliaries : Use of tert-butyl carbamate (Boc) derivatives (e.g., N-Boc-4-bromo-2,6-difluorobenzylamine, CAS 1241677-54-2) to introduce stereocenters .
- Chiral chromatography : Employing columns with amylose or cellulose-based stationary phases (e.g., Chiralpak® AD-H).
Chiral purity is quantified via circular dichroism (CD) or polarimetry, with enantiomeric excess (ee) validated using chiral HPLC .
Q. How does the compound interact with biological targets, such as enzymes or receptors, in structure-activity relationship (SAR) studies?
Answer: The pyrrolidine moiety often acts as a hydrogen-bond acceptor, while the halogenated benzyl group enhances lipophilicity and target binding. In kinase inhibition studies (e.g., VEGFR-2), similar compounds exhibit enhanced affinity due to fluorine’s hydrophobic interactions with active-site residues. Bioactivity assays (e.g., IC₅₀ measurements) combined with molecular docking reveal that bromine’s size and polarizability optimize van der Waals interactions in deep binding pockets .
Methodological Considerations
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
Answer:
- Light sensitivity : The compound degrades under UV light due to C-Br bond cleavage; storage in amber glass vials is recommended .
- Thermal stability : Decomposition occurs above 150°C, confirmed via TGA-DSC.
- pH sensitivity : Protonation of the pyrrolidine nitrogen in acidic conditions reduces nucleophilicity but enhances solubility .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
Answer: Critical parameters include:
- Purification protocols : Gradient elution in flash chromatography to remove residual benzyl halides.
- Quality control : Consistent monitoring of reaction progress via inline FTIR or Raman spectroscopy.
- Intermediate characterization : Rigorous validation of precursors (e.g., 4-bromo-2,6-difluorobenzyl alcohol) using GC-MS to ensure stoichiometric accuracy .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Answer: Discrepancies often arise from polymorphic forms or solvent residues. For example:
- Melting points : Literature values vary if the compound crystallizes in different polymorphs (e.g., monoclinic vs. orthorhombic). Recrystallization from ethyl acetate/hexane mixtures standardizes this .
- NMR shifts : Deuterated solvent choice (CDCl₃ vs. DMSO-d₆) and concentration affect chemical shifts. Referencing internal standards (e.g., TMS) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Structure of 1-((2,6-difluoro-[1,1'-biphenyl]-4-yl)methyl)pyrrolidine](https://via.placeholder.com/200x100.png?text=Product+A)








